Pyrogallol Red can be synthesized from natural sources or produced via chemical synthesis. It is often derived from pyrogallol, which can be extracted from plants or synthesized in the laboratory. The synthesis typically involves the reaction of phenolic compounds with diazonium salts or other coupling agents to yield the azo dye structure characteristic of Pyrogallol Red.
Pyrogallol Red is classified as an azo dye, which is a type of synthetic dye containing one or more azo groups (-N=N-). It is recognized for its colorimetric properties and is widely utilized in laboratory settings for quantitative analysis due to its sensitivity and specificity towards various analytes.
The synthesis of Pyrogallol Red can be achieved through several methods, including:
A typical synthesis process may involve:
Pyrogallol Red has a complex molecular structure characterized by:
The compound exhibits distinct spectroscopic properties, including:
Pyrogallol Red participates in various chemical reactions, particularly:
For instance, in the presence of hydrogen peroxide or superoxide radicals, Pyrogallol Red can be oxidized, leading to changes in its absorbance spectra that are measurable and indicative of oxidative stress levels in biological samples .
The mechanism by which Pyrogallol Red functions involves:
Studies have shown that Pyrogallol Red effectively reacts with peroxyl radicals, leading to measurable changes that can be used to assess antioxidant capacities .
Relevant data indicate that the compound's absorbance properties are directly proportional to concentration, making it suitable for quantitative analysis .
Pyrogallol Red has numerous applications in scientific research and clinical diagnostics:
Pyrogallol Red (PGR) is a bioactive phenolic compound derived from the colonic microbial metabolism of dietary polyphenols. It originates from precursors such as ellagitannins and gallotannins abundant in plants like Terminalia chebula (chebulic myrobalan) and mangoes [3] [7]. The gut microbiota—including species like Clostridium orbiscindens and Eubacterium ramulus—expresses enzymes such as tannase and phenolic acid reductase that sequentially hydrolyze complex polyphenols into low-molecular-weight metabolites, including PGR [3] [6]. Only 5–10% of dietary polyphenols are absorbed in the small intestine; the remainder undergoes microbial biotransformation in the colon, positioning PGR as a key downstream metabolite with systemic bioactivity [6] [10].
Table 1: Microbial Enzymes Involved in Pyrogallol Red Biosynthesis
Enzyme | Function | Producing Bacteria |
---|---|---|
Tannase | Hydrolyzes gallotannins to gallic acid | Lactiplantibacillus plantarum |
Phenolic acid reductase | Converts gallic acid to pyrogallol | Clostridium orbiscindens |
α-L-Rhamnosidase | Cleaves rhamnose groups from glycosides | Bifidobacterium longum |
PGR exerts potent pro-apoptotic effects in hepatocellular carcinoma (HCC) models. In Hep3B and Huh7 cell lines, PGR (20–80 µM) induces apoptosis through reactive oxygen species (ROS) overproduction, triggering mitochondrial membrane depolarization and cytochrome c release [7]. This oxidative stress activates caspases-3 and -9, culminating in DNA fragmentation. Notably, PGR’s apoptosis-inducing efficacy exceeds that of its polyphenolic precursors due to its enhanced bioavailability and cellular uptake [7].
Table 2: Pro-Apoptotic Effects of Pyrogallol Red in Cancer Models
Cell Line | PGR Concentration | Key Apoptotic Markers | Mechanism |
---|---|---|---|
Hep3B (HCC) | 20–80 µM | ↑ Caspase-3/9, ↑ DNA fragmentation | ROS-mediated intrinsic pathway |
Huh7 (HCC) | 80 µM | ↓ Bcl-2, ↑ Bax, cytochrome c release | Mitochondrial depolarization |
PGR arrests the cell cycle at the S-phase in HCC by dysregulating G1/S transition proteins. It suppresses cyclin D1, cyclin E, cyclin A, and the proto-oncogene c-Myc—critical drivers of G1/S progression [1] [7]. Concurrently, PGR downregulates S-phase kinase-associated protein 2 (Skp2), an E3 ubiquitin ligase that targets the cyclin-dependent kinase inhibitor p27 for degradation. This stabilizes p27, enforcing cell cycle arrest [1] [7]. The combined inhibition of cyclins and c-Myc disrupts Rb protein phosphorylation, preventing E2F-mediated transcription of S-phase genes.
PGR epigenetically modulates oncogene expression by upregulating miR-134, a tumor-suppressive microRNA. In Huh7 cells, PGR (80 µM) elevates miR-134 expression by >3-fold, leading to direct targeting and suppression of c-Myc and cyclin D1 mRNAs [1] [7]. This occurs via PGR’s activation of transcription factors that open chromatin at the miR-134 locus, reducing histone deacetylase (HDAC) activity. Notably, miR-134 transfection mimics PGR’s effects, confirming its role as a critical mediator [1] [4] [8].
PGR inhibits the PI3K/AKT/mTOR axis, a hyperactivated pathway in 50% of cancers. In HCC models, PGR reduces phosphorylation of PI3K p110α and AKT (Ser473), blunting downstream mTOR activity [1] [2] [9]. This suppression destabilizes hypoxia-inducible factor 1α (HIF-1α), reducing VEGF-driven angiogenesis. Additionally, PGR synergizes with epigenetic mechanisms: By downregulating DNA methyltransferase (DNMT) and upregulating miR-29b—which targets PIK3CA mRNA—it amplifies PI3K suppression [1] [8] [9].
Table 3: PGR’s Multimodal Inhibition of Oncogenic Pathways
Target | Effect of PGR | Downstream Consequence |
---|---|---|
PI3K p110α | ↓ Phosphorylation | Reduced PIP3 production |
AKT (Ser473) | ↓ Activation | Impaired cell survival and proliferation |
mTORC1 | ↓ Activity | Suppressed protein synthesis |
miR-29b | ↑ Expression | Enhanced targeting of PIK3CA mRNA |
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